Methyl 4-hydroxy-4-methylpent-2-ynoate
Overview
Description
Methyl 4-hydroxy-4-methylpent-2-ynoate: is a chemical compound with the molecular formula C7H10O3 . It is a versatile organic molecule that finds applications in various scientific and industrial fields. This compound is characterized by its hydroxyl group and a methyl group attached to a pent-2-ynoate structure.
Synthetic Routes and Reaction Conditions:
Hydroxylation of Methyl 4-Methylpent-2-ynoate: This method involves the hydroxylation of methyl 4-methylpent-2-ynoate using suitable oxidizing agents.
Grignard Reaction: The Grignard reaction can be employed to synthesize this compound by reacting a suitable Grignard reagent with a suitable carbonyl compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, including the use of reactors and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace one or more atoms in the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and aldehydes are common reduction products.
Substitution Products: Different substituted derivatives of the original compound can be synthesized.
Scientific Research Applications
Chemistry: Methyl 4-hydroxy-4-methylpent-2-ynoate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: This compound is used in the development of pharmaceuticals and as an intermediate in drug synthesis. Industry: It finds applications in the production of coatings, adhesives, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-hydroxy-4-methylpent-2-ynoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Ethyl 4-hydroxy-4-methylpent-2-ynoate: This compound is similar in structure but has an ethyl group instead of a methyl group.
4-Hydroxy-4-methyl-2-pentanone: This compound lacks the alkyne group present in methyl 4-hydroxy-4-methylpent-2-ynoate.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-hydroxy-4-methylpent-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(2,9)5-4-6(8)10-3/h9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWXWZYQRNCVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401485 | |
Record name | methyl 4-hydroxy-4-methylpent-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25294-59-1, 209909-03-5 | |
Record name | 2-Pentynoic acid, 4-hydroxy-4-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25294-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4-hydroxy-4-methylpent-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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